molecular formula C20H25N3O B2944653 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415489-83-5

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2944653
CAS No.: 2415489-83-5
M. Wt: 323.44
InChI Key: RDKKJXDOASAGFT-UHFFFAOYSA-N
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Description

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines a benzodiazole ring, an azetidine ring, and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, often using azetidine derivatives.

    Attachment of the Cyclohexene Moiety: This step involves the reaction of cyclohex-3-ene-1-carbonyl chloride with the azetidine derivative, typically under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity, while the cyclohexene moiety can influence its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(methyl)-1H-1,3-benzodiazole
  • 1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(ethyl)-1H-1,3-benzodiazole

Uniqueness

1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group, in particular, may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-14(2)19-21-17-10-6-7-11-18(17)23(19)16-12-22(13-16)20(24)15-8-4-3-5-9-15/h3-4,6-7,10-11,14-16H,5,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKKJXDOASAGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCC=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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